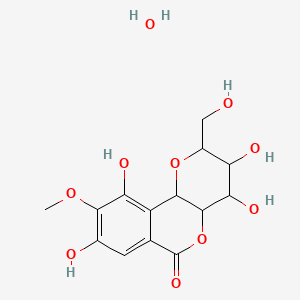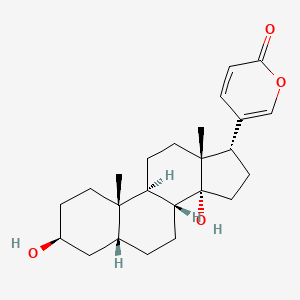
(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide is a naturally occurring compound found in certain plants and animals. It belongs to the class of bufadienolides, which are steroidal lactones known for their potent biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide typically involves multiple steps, starting from readily available steroidal precursors. The key steps include hydroxylation, lactonization, and selective reduction. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial transformation and plant cell culture techniques, have shown promise in producing this compound on a larger scale.
化学反応の分析
Types of Reactions
(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Selective reduction can yield different hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, and acetonitrile are commonly used.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in medicinal chemistry and drug development.
科学的研究の応用
(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex steroidal compounds.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of cardiovascular diseases.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
作用機序
The mechanism of action of (3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide involves its interaction with cellular targets, such as ion channels and enzymes. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. The compound is known to inhibit the Na+/K±ATPase pump, which plays a crucial role in maintaining cellular ion balance and signaling pathways.
類似化合物との比較
Similar Compounds
Bufalin: Another bufadienolide with similar biological activities.
Digoxin: A cardiac glycoside with a similar mechanism of action.
Oleandrin: A toxic compound found in oleander plants with comparable effects.
Uniqueness
(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide is unique due to its specific hydroxylation pattern and the presence of a dienolide moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
5-[(3S,5R,8R,9S,10S,13R,14R,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16-,17+,18+,19+,20-,22+,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBRPGZBVVINN-ONGIWDLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@H]4C5=COC(=O)C=C5)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-21-4 |
Source


|
| Record name | 3β-14-Dihydroxy-5β-bufa-20,22-dienolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



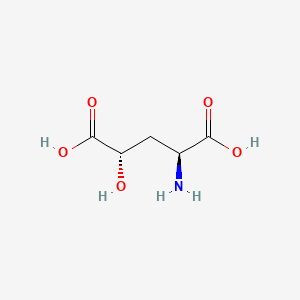

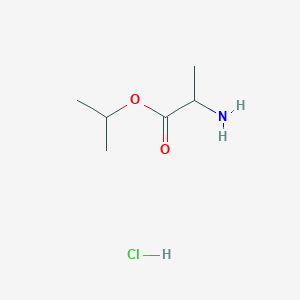

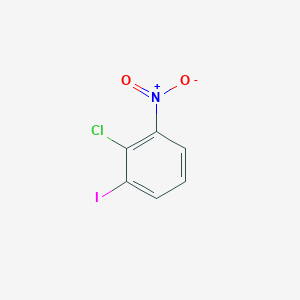
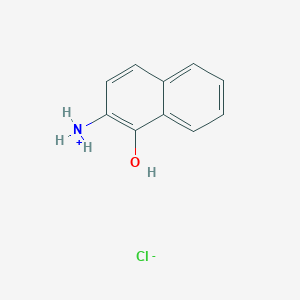


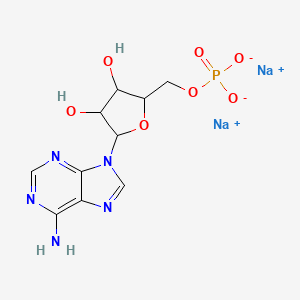
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)
